Ciclobendazol

Übersicht

Beschreibung

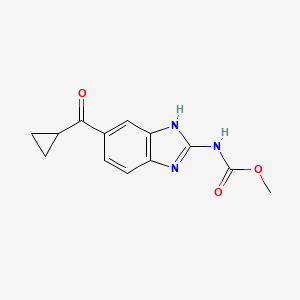

Ciclobendazol ist ein pharmazeutisches Medikament, das als Anthelmintikum klassifiziert wird, d. h. es wird zur Behandlung von Infektionen verwendet, die durch parasitäre Würmer verursacht werden. Es wurde in den 1970er Jahren entwickelt und erwies sich als wirksam gegen Hakenwurmbefall und Ascariasis, aber weniger wirksam gegen Trichiasis . Die Verbindung hat die chemische Formel C13H13N3O3 und eine molare Masse von 259,265 g/mol .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Reaktion von Benzimidazol mit Cyclopropancarbonylchlorid in Gegenwart einer Base, gefolgt von der Zugabe von Methylisocyanat. Die Reaktionsbedingungen erfordern in der Regel eine inerte Atmosphäre und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Der Benzimidazolring in this compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound wurde hauptsächlich auf seine anthelmintischen Eigenschaften untersucht. Es hat sich bei der Behandlung parasitärer Infektionen wie Hakenwurmbefall und Ascariasis als wirksam erwiesen . Darüber hinaus wurden Benzimidazolderivate, einschließlich this compound, auf ihre potenzielle Verwendung in der Krebsbehandlung untersucht, da sie die Mikrotubuli-Bildung stören können . In der Forschung wurde auch das Potenzial der Verbindung in der Veterinärmedizin zur Behandlung parasitärer Infektionen bei Tieren untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an der Colchicin-sensitiven Stelle von Tubulin bindet und so dessen Polymerisation zu Mikrotubuli hemmt . Diese Störung der Mikrotubuli-Bildung beeinträchtigt die zellulären Prozesse der Parasiten, was zu deren Tod führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Tubulinpolymerisation und die Störung des Zytoskeletts des Parasiten .

Wissenschaftliche Forschungsanwendungen

Ciclobendazole has been primarily studied for its anthelmintic properties. It has shown effectiveness in treating parasitic infections such as hookworm and ascariasis . Additionally, benzimidazole derivatives, including ciclobendazole, have been explored for their potential use in cancer treatment due to their ability to disrupt microtubule formation . Research has also investigated the compound’s potential in veterinary medicine for treating parasitic infections in animals .

Wirkmechanismus

Ciclobendazole, also known as Cyclobendazole, is a compound with potential anthelmintic properties .

Target of Action

It is known to be an anthelmintic, a type of drug used against parasitic worms .

Mode of Action

It is known that other benzimidazole derivatives, such as albendazole, work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This suggests a possible similar mode of action for Ciclobendazole.

Biochemical Pathways

The inhibition of tubulin polymerization by similar compounds can disrupt the cytoskeleton of parasitic worms, affecting their mobility and nutrient uptake .

Pharmacokinetics

ADME properties are crucial for understanding a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As an anthelmintic, it is expected to cause paralysis and death of parasitic worms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as soil composition, animal husbandry practices, waste management, water quality, and food safety can all potentially influence the effectiveness and stability of Ciclobendazole . .

Biochemische Analyse

Biochemical Properties

These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group, which is N-linked to the C2-atom of a benzimidazole moiety

Cellular Effects

Ciclobendazole’s cellular effects are primarily related to its anthelmintic properties. It is effective against parasitic worms, suggesting it may interfere with cellular processes essential to these organisms

Vorbereitungsmethoden

The synthesis of ciclobendazole involves the reaction of benzimidazole with cyclopropanecarbonyl chloride in the presence of a base, followed by the addition of methyl isocyanate. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained

Analyse Chemischer Reaktionen

Ciclobendazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert ciclobendazole to its reduced forms.

Substitution: The benzimidazole ring in ciclobendazole can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Ciclobendazol gehört zur Klasse der Benzimidazolderivate, zu denen Verbindungen wie Albendazol, Mebendazol, Fenbendazol, Flubendazol und Oxibendazol gehören . Im Vergleich zu diesen Verbindungen besitzt this compound eine einzigartige Cyclopropancarbonylgruppe, die an den Benzimidazolring gebunden ist, was zu seinem spezifischen Aktivitätsprofil beitragen kann . Obwohl all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, können ihre Wirksamkeit und ihr Wirkungsspektrum aufgrund ihrer chemischen Struktur variieren .

Eigenschaften

IUPAC Name |

methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKOMYHDYVIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057713 | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-43-3 | |

| Record name | Cyclobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobendazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclobendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclobendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ciclobendazole absorbed and distributed in the body?

A1: Studies in rats and dogs show that Ciclobendazole is well-absorbed after oral administration. [] Peak plasma levels are achieved relatively quickly, within 15-30 minutes in rats and 30 minutes in dogs. [, ] The drug is then widely distributed throughout the body, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestinal tract. [] Interestingly, there is no significant uptake by the liver during the first pass, indicating that absorption is not limited by hepatic metabolism. []

Q2: How is Ciclobendazole metabolized and excreted?

A2: Ciclobendazole undergoes biotransformation, primarily forming methyl 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate as a major metabolite in rats. [] This metabolite, along with other minor metabolites, is excreted primarily in the feces and urine. [, ] In dogs, the major route of excretion is feces, with unchanged drug detected. []

Q3: Are there any differences in the pharmacokinetics of Ciclobendazole between species?

A3: Yes, there are species-specific differences in Ciclobendazole pharmacokinetics. Dogs eliminate Ciclobendazole more rapidly than rats, leading to relatively lower plasma concentrations of the drug and its metabolites in dogs compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data and extrapolating findings to humans.

Q4: What analytical methods are used to measure Ciclobendazole concentrations?

A4: High-pressure liquid chromatography (HPLC) is a common method for determining Ciclobendazole concentrations in plasma. [] This technique allows for the separation and quantification of Ciclobendazole and its metabolites, providing valuable information for pharmacokinetic studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.